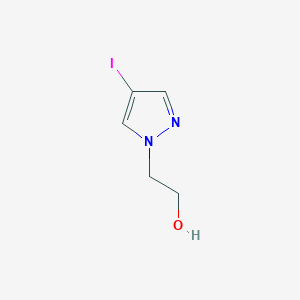
2-(4-Iodo-1H-pyrazol-1-yl)éthanol
Vue d'ensemble
Description
“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7IN2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “2-(4-Iodo-1H-pyrazol-1-yl)ethanol”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an iodine atom attached to the pyrazole ring .Physical and Chemical Properties Analysis
“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” has a molecular weight of 238.03 . It has a boiling point of 324.8±22.0 °C at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthèse de composés contenant de l'imidazole
L'imidazole est un groupement hétérocyclique à cinq chaînons qui possède un large éventail de propriétés chimiques et biologiques . Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes . « 2-(4-Iodo-1H-pyrazol-1-yl)éthanol » pourrait potentiellement être utilisé dans la synthèse de composés contenant de l'imidazole.
Développement de nouveaux médicaments
L'imidazole est devenu un synthon important dans le développement de nouveaux médicaments . « this compound » pourrait être utilisé comme élément de base dans la synthèse de nouveaux médicaments avec l'imidazole comme structure centrale.
Agents antibactériens
Une série de nouveaux 2-(pyrazol-4-yl)-1,3,4-oxadiazoles décorés de fragments d'imidazole ont été conçus et synthétisés en s'appuyant sur des travaux antérieurs via le principe d'épissage de sous-structures actives . Ces composés ont présenté une excellente activité antibactérienne in vitro contre trois bactéries phytopathogènes virulentes . « this compound » pourrait potentiellement être utilisé dans la synthèse de ces agents antibactériens.
Agents antileishmaniens
Une étude de simulation moléculaire a été réalisée pour justifier la puissante activité antipromastigote in vitro d'un composé . « this compound » pourrait potentiellement être utilisé dans la synthèse d'agents antileishmaniens.
Agents antimalariens
La même étude de simulation moléculaire a également justifié la puissante activité antimalarienne in vitro d'un composé . « this compound » pourrait potentiellement être utilisé dans la synthèse d'agents antimalariens.
Agents antitumoraux
Des composés contenant de l'imidazole auraient des activités antitumorales . « this compound » pourrait potentiellement être utilisé dans la synthèse d'agents antitumoraux.
Safety and Hazards
Orientations Futures
The future directions for “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” and similar compounds lie in their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential for the development of new therapeutic agents .
Analyse Biochimique
Biochemical Properties
It is known that pyrazole derivatives, the family to which this compound belongs, have a broad range of biological activities . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Cellular Effects
Related pyrazole compounds have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that pyrazoles can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Metabolic Pathways
It is known that imidazole, a related compound, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Transport and Distribution
It is known that the compound is highly soluble in water and other polar solvents .
Propriétés
IUPAC Name |
2-(4-iodopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYRYUORKTCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

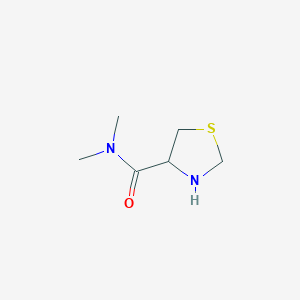




![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)
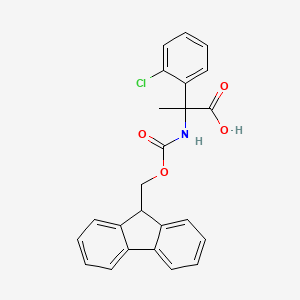
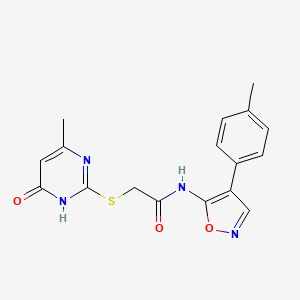

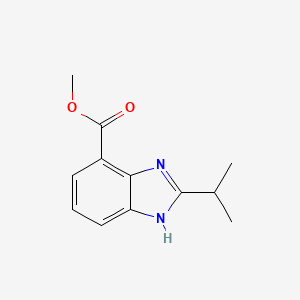

![ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate](/img/structure/B2557587.png)
![2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2557590.png)
![4-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B2557593.png)
